Cas no 89979-06-6 (1-chloro-4-ethoxy-2-nitrobenzene)

1-Chloro-4-ethoxy-2-nitrobenzene is a substituted aromatic compound featuring chloro, ethoxy, and nitro functional groups on a benzene ring. This structure imparts distinct reactivity, making it a valuable intermediate in organic synthesis, particularly in the production of dyes, pharmaceuticals, and agrochemicals. The electron-withdrawing nitro group enhances electrophilic substitution reactions, while the ethoxy group contributes to solubility in organic solvents. Its well-defined chemical properties allow for precise functionalization, enabling applications in fine chemical manufacturing. The compound’s stability under controlled conditions ensures reliable performance in multi-step synthetic processes. Careful handling is advised due to potential sensitivity to heat and strong oxidizers.
1-chloro-4-ethoxy-2-nitrobenzene structure
89979-06-6 structure
Product Name:1-chloro-4-ethoxy-2-nitrobenzene
CAS No:89979-06-6
MF:C8H8ClNO3
MW:201.607021331787
MDL:MFCD18914569
CID:1947967
PubChem ID:240734
Update Time:2025-10-24

1-chloro-4-ethoxy-2-nitrobenzene Chemical and Physical Properties

Names and Identifiers

    • 1-chloro-4-ethoxy-2-nitrobenzene
    • NSC47362
    • 4-chloro-3-nitro-phenetole
    • SureCN4949648
    • AG-K-88296
    • 4-Chlor-3-nitro-1-aethoxy-benzol
    • CTK5G7206
    • 4-Chlor-3-nitro-phenetol
    • Aethyl-(4-chlor-3-nitro-phenyl)-aether
    • AC1L65UD
    • Loratadine Impurity 28
    • 4-ethoxy-1-chloro-2-nitrobenzene
    • AKOS027439818
    • DTXSID10286757
    • EN300-233374
    • SCHEMBL4949648
    • Benzene, 1-chloro-4-ethoxy-2-nitro-
    • ALQWAAXJNRIGGE-UHFFFAOYSA-N
    • 89979-06-6
    • CS-0241492
    • NSC-47362
    • MDL: MFCD18914569
    • Inchi: 1S/C8H8ClNO3/c1-2-13-6-3-4-7(9)8(5-6)10(11)12/h3-5H,2H2,1H3
    • InChI Key: ALQWAAXJNRIGGE-UHFFFAOYSA-N
    • SMILES: ClC1C=CC(=CC=1[N+](=O)[O-])OCC

Computed Properties

  • Exact Mass: 201.0192708Da
  • Monoisotopic Mass: 201.0192708Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 2
  • Complexity: 183
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.6
  • Topological Polar Surface Area: 55.1Ų

1-chloro-4-ethoxy-2-nitrobenzene Security Information

1-chloro-4-ethoxy-2-nitrobenzene Pricemore >>

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Additional information on 1-chloro-4-ethoxy-2-nitrobenzene

Professional Introduction to 1-chloro-4-ethoxy-2-nitrobenzene (CAS No. 89979-06-6)

1-chloro-4-ethoxy-2-nitrobenzene, chemically designated as a derivative of nitrobenzene, is a significant compound in the realm of organic synthesis and pharmaceutical research. This compound, identified by its CAS number 89979-06-6, has garnered attention due to its versatile applications in the development of various chemical intermediates. The structural configuration of this molecule, featuring a chloro substituent at the first position and an ethoxy group at the fourth position, along with a nitro group at the second position, makes it a valuable precursor in synthetic chemistry.

The utility of 1-chloro-4-ethoxy-2-nitrobenzene extends across multiple domains, particularly in the pharmaceutical industry where it serves as a building block for more complex molecules. Its reactivity allows for further functionalization, enabling chemists to design novel compounds with specific biological activities. Recent advancements in medicinal chemistry have highlighted its role in the synthesis of potential therapeutic agents targeting various diseases.

In the context of modern research, 1-chloro-4-ethoxy-2-nitrobenzene has been explored for its potential in developing new antibiotics and anti-inflammatory drugs. The nitro group, a well-known pharmacophore, contributes to the electron-deficient nature of the molecule, which is crucial for interactions with biological targets. Studies have demonstrated that derivatives of this compound exhibit promising antimicrobial properties, making them attractive candidates for further investigation.

The ethoxy group at the fourth position introduces another layer of functionality, allowing for further modifications such as etherification or oxidation. These modifications can lead to compounds with enhanced solubility and bioavailability, which are critical factors in drug development. Researchers have also investigated its use in the synthesis of agrochemicals, where its structural features contribute to the efficacy of pesticides and herbicides.

From a synthetic chemistry perspective, 1-chloro-4-ethoxy-2-nitrobenzene is notable for its role in cross-coupling reactions. These reactions are fundamental in constructing complex molecular frameworks and have been widely employed in both academic and industrial settings. The presence of both chloro and nitro groups provides multiple pathways for such transformations, making it a versatile intermediate. For instance, palladium-catalyzed coupling reactions can be utilized to introduce additional functional groups at various positions on the benzene ring.

The environmental impact of using 1-chloro-4-ethoxy-2-nitrobenzene as an intermediate has also been a subject of interest. Modern synthetic methodologies emphasize green chemistry principles, aiming to minimize waste and hazardous byproducts. Researchers are exploring catalytic processes that reduce the need for harsh reagents and improve atom economy. Such efforts align with global initiatives to promote sustainable chemical manufacturing practices.

In conclusion, 1-chloro-4-ethoxy-2-nitrobenzene (CAS No. 89979-06-6) represents a compound of considerable interest in synthetic and pharmaceutical chemistry. Its unique structural features enable diverse applications, from drug development to agrochemical synthesis. As research continues to evolve, this compound is likely to play an increasingly important role in the creation of novel chemical entities with significant societal benefits.

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